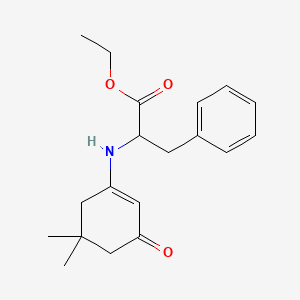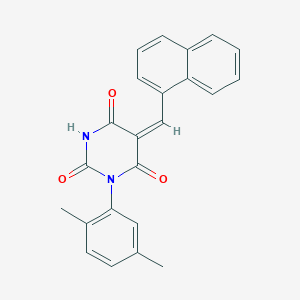![molecular formula C22H25NO2 B4893309 3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4893309.png)
3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPAA and is a member of the acrylamide family. MPAA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of MPAA is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. MPAA has been found to activate the CB1 receptor and inhibit the fatty acid amide hydrolase (FAAH) enzyme, leading to increased levels of endocannabinoids such as anandamide. The activation of the CB1 receptor and the inhibition of FAAH have been linked to the antinociceptive effects of MPAA.
Biochemical and Physiological Effects:
MPAA has been found to exhibit potent antinociceptive effects, making it a potential candidate for the development of new analgesic drugs. MPAA has also been found to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
MPAA has several advantages for lab experiments, including its potent antinociceptive effects, its ability to activate the CB1 receptor and inhibit FAAH, and its potential applications in various fields of scientific research. However, MPAA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of MPAA, including the development of new analgesic drugs based on its antinociceptive effects, the investigation of its potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders, and the exploration of its mechanism of action and potential side effects. Further studies are also needed to fully understand the pharmacokinetics and pharmacodynamics of MPAA and to determine its optimal dosage and administration route.
合成方法
MPAA can be synthesized through various methods, including the reaction of 2-methoxyphenylacetonitrile with cyclopentylmagnesium bromide followed by the reaction with acryloyl chloride. Another method involves the reaction of 3-bromoanisole with 1-phenylcyclopentene followed by the reaction with acryloyl chloride. The synthesis of MPAA can also be achieved through the reaction of 2-methoxyphenylacetonitrile with 1-phenylcyclopentanamine followed by the reaction with acryloyl chloride.
科学研究应用
MPAA has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. MPAA has been found to exhibit potent antinociceptive effects, making it a potential candidate for the development of new analgesic drugs. MPAA has also been studied for its potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.
属性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-20-12-6-5-9-18(20)13-14-21(24)23-17-22(15-7-8-16-22)19-10-3-2-4-11-19/h2-6,9-14H,7-8,15-17H2,1H3,(H,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUYRVOOZSETQC-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4893233.png)
![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)

![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)

![butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4893259.png)
![N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide](/img/structure/B4893266.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4893272.png)
![4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B4893276.png)

![N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4893308.png)

![1-chloro-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]benzene](/img/structure/B4893323.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1-benzofuran-2-carboxamide](/img/structure/B4893324.png)